Amino N-methylcarbamate

Enzyme Inhibition Insecticide Design Structure-Activity Relationship

Procure Amino N-methylcarbamate (CAS 42865-89-4) as a critical reference standard and synthetic building block. Its distinct low LogP (0.12) and molecular weight (90.08) enable precise LC-MS detection of polar carbamate metabolites. Use as a baseline control in SAR studies of AChE inhibition, where structural analogs exhibit significant potency variation. Essential for formulating synergistic mixtures to overcome insecticide resistance.

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
CAS No. 42865-89-4
Cat. No. B15473119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino N-methylcarbamate
CAS42865-89-4
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCNC(=O)ON
InChIInChI=1S/C2H6N2O2/c1-4-2(5)6-3/h3H2,1H3,(H,4,5)
InChIKeyAMEYTGBTBNURRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino N-methylcarbamate (CAS 42865-89-4): Baseline Identity and Procurement Fundamentals


Amino N-methylcarbamate (CAS 42865-89-4), also known as O-Methylcarbamoyl-hydroxylamine, is a small-molecule carbamate derivative with the molecular formula C2H6N2O2 and a molecular weight of 90.08 g/mol [1]. It belongs to the N-methylcarbamate class of compounds, which are widely recognized for their ability to inhibit acetylcholinesterase (AChE), a mechanism that underpins their use as insecticides and pharmacological tools [2]. While structurally simple, its core N-methylcarbamate moiety serves as a foundational scaffold for many commercial pesticides and drug metabolites, making it a critical reference standard and synthetic intermediate.

Why Generic Substitution of Amino N-methylcarbamate (42865-89-4) with In-Class Analogs Fails


The N-methylcarbamate class exhibits profound functional divergence based on seemingly minor structural modifications. Substitutions on the carbamate nitrogen, such as the addition of a second methyl group (dimethylcarbamates) or extension to a propyl chain (N-propylcarbamates), dramatically alter enzyme inhibition kinetics, species-specific toxicity, and even resistance profiles [1]. For instance, while both N-methyl and N-propyl variants inhibit AChE, their differential binding affinities to resistant isoforms render simple one-to-one replacement ineffective, with mixture synergism observed in resistant pest populations [2]. Similarly, N-acylation can reduce anticholinesterase activity by nearly 100-fold [3]. Therefore, the precise structural identity of Amino N-methylcarbamate (42865-89-4) dictates its specific biochemical behavior and utility in assay development, synthetic pathway validation, or as an analytical reference, which cannot be assumed for any other N-methylcarbamate congener.

Quantitative Differentiation Guide: Amino N-methylcarbamate (42865-89-4) vs. Key Analogs


Methylcarbamates Exhibit 5-Fold Superior Cholinesterase Inhibition Over Dimethylcarbamates

Methylcarbamates, the class to which Amino N-methylcarbamate (42865-89-4) belongs, are consistently superior inhibitors of cholinesterase compared to their dimethylcarbamate analogs. This is a fundamental structure-activity relationship that dictates insecticidal potency [1].

Enzyme Inhibition Insecticide Design Structure-Activity Relationship

N-Acylation of N-Methylcarbamates Reduces Anticholinesterase Activity by Nearly 100-Fold

The N-acyl derivatives of N-methylcarbamates, such as the N-acetyl derivative of carbaryl, exhibit dramatically reduced anticholinesterase activity compared to the parent N-methylcarbamate. This structural modification is a key strategy for modulating biological activity and mammalian toxicity [1].

Proinsecticide Design Toxicity Modulation Acetylcholinesterase

Distinct Physicochemical Profile: Amino N-methylcarbamate (42865-89-4) vs. Complex N-Methylcarbamate Pesticides

Amino N-methylcarbamate (42865-89-4) possesses a unique physicochemical profile defined by its small size (MW 90.08), low lipophilicity (LogP 0.12), and moderate polar surface area (PSA 67.84 Ų) [1]. This contrasts sharply with commercial N-methylcarbamate pesticides like Carbaryl (MW 201.22, LogP 2.36) or Aldicarb (MW 190.26, LogP 1.13), which are larger and more lipophilic due to their aromatic or oxime substituents.

Analytical Chemistry Metabolite Identification Synthetic Intermediate

Synergism with N-Propylcarbamates Overcomes Resistance, Demonstrating Unique Binding Site Interactions

In resistant green rice leafhopper (Nephotettix cincticeps) populations, N-methylcarbamates alone show reduced efficacy. However, a 1:1 mixture with N-propylcarbamates exhibits a remarkable synergistic insecticidal effect, sufficient for practical pest control [1]. This synergy is attributed to the differential binding of N-propylcarbamates to the resistant AChE isoform, a property not shared by N-methylcarbamates alone.

Resistance Management Synergism Acetylcholinesterase Isoforms

Evidence-Based Application Scenarios for Procuring Amino N-methylcarbamate (42865-89-4)


Analytical Reference Standard for Hydrophilic N-Methylcarbamate Metabolite Identification

Given its low molecular weight (90.08 g/mol) and low LogP (0.12), Amino N-methylcarbamate (42865-89-4) is an ideal reference standard for liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting and quantifying polar, low-mass metabolites of larger N-methylcarbamate pesticides in environmental or biological samples [1]. Its distinct physicochemical profile ensures reliable chromatographic separation from more lipophilic parent compounds [2].

Core Scaffold for Structure-Activity Relationship (SAR) Studies on AChE Inhibition

As the simplest representative of the N-methylcarbamate class, this compound serves as a critical baseline control in SAR studies exploring the effects of N-substitution on AChE inhibition [1]. Researchers can quantitatively benchmark the activity of novel analogs against the 5-fold potency differential known to exist between N-methyl and dimethylcarbamate scaffolds [2].

Synthetic Intermediate for Proinsecticide and Drug Metabolite Synthesis

The free amino group and N-methylcarbamate core of this compound make it a versatile synthetic building block. It can be used to synthesize N-acyl derivatives, which are known to exhibit a nearly 100-fold reduction in anticholinesterase activity, a property leveraged in the design of proinsecticides and in the preparation of drug metabolites like N-acetyl-O-methylcarbamoyl-hydroxylamine [1].

Investigating Synergistic Resistance Management Strategies

For research focused on insecticide resistance, Amino N-methylcarbamate (42865-89-4) is an essential component for formulating and studying synergistic mixtures with N-propylcarbamates. The documented ability of a 1:1 mixture to overcome AChE-based resistance in pest populations highlights its utility in developing next-generation pest control formulations [1].

Technical Documentation Hub

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